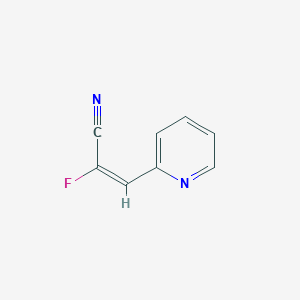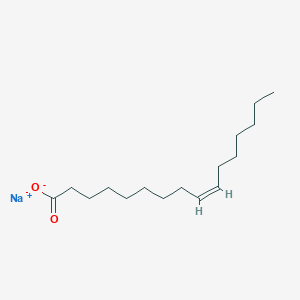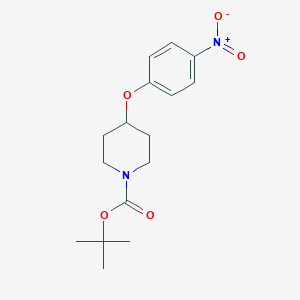
Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of C10H16O2 and a molecular weight of 168.24 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
Methyl (this compound)-4-methylcyclohex-3-ene-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of various cancer cell lines, and exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has several advantages for lab experiments. It is readily available, relatively inexpensive, and exhibits a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate. Some of these include:
1. Further investigation of its potential as a chiral building block in organic synthesis.
2. Exploration of its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections.
3. Development of new methods for the synthesis of Methyl (this compound)-4-methylcyclohex-3-ene-1-carboxylate that are more efficient and environmentally friendly.
4. Investigation of its potential as a biopesticide for use in agriculture.
5. Exploration of its potential as a food preservative.
In conclusion, Methyl (this compound)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound with a wide range of potential applications in various scientific research fields. Its unique properties and potential therapeutic benefits make it a promising candidate for further study and development.
Métodos De Síntesis
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with methyl magnesium bromide. The Friedel-Crafts acylation involves the reaction of 4-methylcyclohexanone with ethyl chloroformate, followed by the reaction of the resulting adduct with methanol. The Grignard reaction involves the reaction of 4-methylcyclohexanone with methyl magnesium bromide, followed by the reaction of the resulting adduct with carbon dioxide.
Aplicaciones Científicas De Investigación
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs and therapies. It has also been studied for its potential use as a chiral building block in organic synthesis.
Propiedades
Número CAS |
134235-79-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
JNDBPUPULVCVFC-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)C(=O)OC |
SMILES |
CC1=CCC(CC1)C(=O)OC |
SMILES canónico |
CC1=CCC(CC1)C(=O)OC |
Sinónimos |
3-Cyclohexene-1-carboxylicacid,4-methyl-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
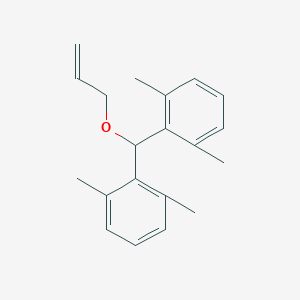
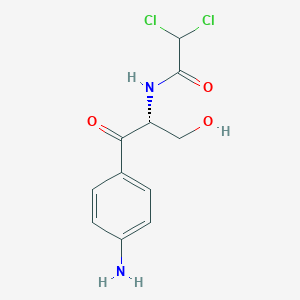
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
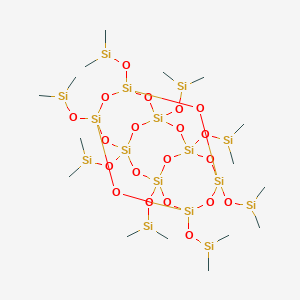
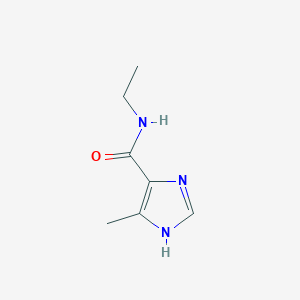
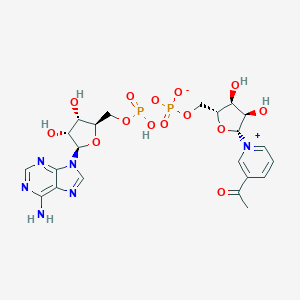
![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
